

Technical Guide: Ethyl 3-amino-5-chlorobenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 3-amino-5-chlorobenzoate

Cat. No.: B582318

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CAS Number: 1261269-01-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Ethyl 3-amino-5-chlorobenzoate**, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and its role as a versatile intermediate.

Chemical and Physical Properties

Ethyl 3-amino-5-chlorobenzoate is a substituted aromatic ester. The presence of amino, chloro, and ethyl ester functional groups on the benzene ring makes it a versatile synthon for a variety of chemical transformations. A summary of its key quantitative data is presented in the table below.

Property	Value	Source
CAS Number	1261269-01-5	ChemScene[1]
Molecular Formula	C ₉ H ₁₀ ClNO ₂	ChemScene[1]
Molecular Weight	199.63 g/mol	ChemScene[1]
Purity	≥98%	ChemScene[1]
Predicted Boiling Point	340.1 ± 22.0 °C	ECHEMI[2]
Predicted Density	1.262 ± 0.06 g/cm ³	ECHEMI[2]
Topological Polar Surface Area (TPSA)	52.3 Å ²	ChemScene[1]
Predicted LogP	2.0989	ChemScene[1]
Hydrogen Bond Acceptors	3	ChemScene[1]
Hydrogen Bond Donors	1	ChemScene[1]
Rotatable Bonds	2	ChemScene[1]

Synthesis of Ethyl 3-amino-5-chlorobenzoate

The following is a representative experimental protocol for the synthesis of **Ethyl 3-amino-5-chlorobenzoate**, adapted from a known procedure for a structurally related compound. This esterification reaction involves the treatment of 3-amino-5-chlorobenzoic acid with ethanol in the presence of a chlorinating agent like thionyl chloride, which facilitates the formation of the ethyl ester.

Experimental Protocol: Esterification of 3-amino-5-chlorobenzoic acid

Materials:

- 3-amino-5-chlorobenzoic acid
- Absolute Ethanol (EtOH)

- Thionyl chloride (SOCl_2)
- 10% Sodium Carbonate (Na_2CO_3) solution
- Distilled water
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Ice bath
- Büchner funnel and filter paper

Procedure:

- A suspension of 3-amino-5-chlorobenzoic acid in absolute ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer.
- The flask is cooled in an ice bath to a temperature below -10°C .
- Thionyl chloride is added dropwise to the cooled suspension while maintaining the temperature below -10°C .
- After the addition is complete, the reaction mixture is stirred at 40°C for 30 minutes.
- The reaction mixture is then heated to reflux for 3 hours.
- Upon completion of the reflux, the mixture is cooled, and the resulting precipitate is collected by filtration.
- The precipitate is washed with distilled water to remove any excess thionyl chloride.
- The product is then washed with a 10% sodium carbonate solution to neutralize any remaining acid.

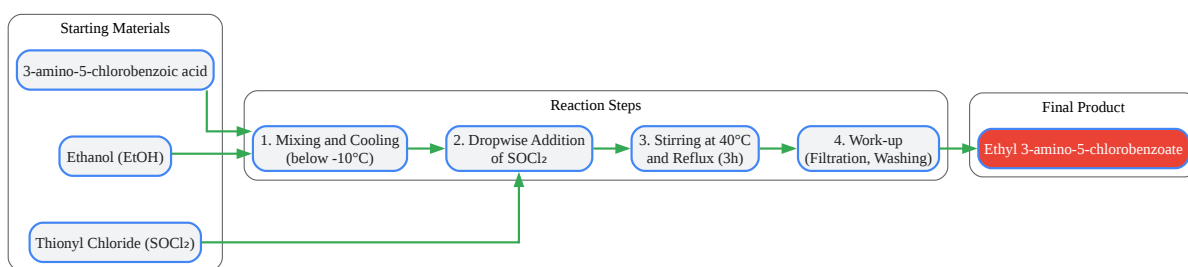
- The final product, **Ethyl 3-amino-5-chlorobenzoate**, is collected and can be further purified by recrystallization from a suitable solvent system like ethanol and water.

Applications in Drug Discovery and Development

While specific biological activities for **Ethyl 3-amino-5-chlorobenzoate** are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. Aminobenzoic acid derivatives are recognized as important pharmacophores and versatile intermediates in the synthesis of pharmaceuticals. For instance, related aminobenzoic acid structures are found in drugs like bumetanide, a loop diuretic. The unique substitution pattern of **Ethyl 3-amino-5-chlorobenzoate** offers multiple reaction sites for further chemical modifications, making it an attractive starting material for the synthesis of compound libraries for screening against various therapeutic targets.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **Ethyl 3-amino-5-chlorobenzoate** from its corresponding carboxylic acid.



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Phone: (601) 213-4426

Email: info@benchchem.com